Ipratropium Bromide impurity F

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

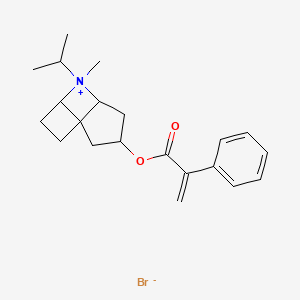

Ipratropium Bromide impurity F is a chemical compound that is structurally related to Ipratropium Bromide, a medication commonly used to treat chronic obstructive pulmonary disease and asthma. The impurity F is identified as (1R,3r,5S,8r)-8-Methyl-8-(1-methylethyl)-3-[(2-phenylpropenoyl)oxy]-8-azoniabicyclo[3.2.1]octane Bromide . This compound is often studied to ensure the purity and efficacy of the pharmaceutical product.

準備方法

The synthesis of Ipratropium Bromide impurity F involves several steps, typically starting with the preparation of the bicyclic structure, followed by the introduction of the phenylpropenoyl group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may include high-performance liquid chromatography (HPLC) to isolate and purify the impurity from the main product .

化学反応の分析

Ipratropium Bromide impurity F undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used

科学的研究の応用

Detection and Analysis

1.1 Analytical Methods

The detection of Ipratropium Bromide Impurity F is critical for ensuring the quality of pharmaceutical products. Various analytical methods have been developed to quantify this impurity effectively:

- High-Performance Liquid Chromatography (HPLC) : This method utilizes specific mobile phases and chromatographic columns to achieve high resolution in separating Ipratropium bromide from its impurities, including Impurity F. The use of methanesulfonic acid as part of the mobile phase has shown promising results for detecting trace levels of this impurity .

- Ion Chromatography : A novel method described involves using ion chromatography with a cation chromatographic column, which allows for the effective separation and quantification of this compound from other related compounds. This method is particularly advantageous due to its specificity and sensitivity in detecting low concentrations of impurities .

Regulatory Significance

2.1 Compliance with Pharmaceutical Standards

This compound is subject to stringent regulatory scrutiny during drug manufacturing processes. The United States Food and Drug Administration (FDA) and other regulatory bodies have established limits for impurities in pharmaceutical formulations to ensure patient safety . The characterization of this impurity is essential for compliance with these regulations, as it directly impacts the quality and efficacy of the final product.

- Pharmacopoeial Guidelines : The impurity profiling of Ipratropium Bromide is guided by pharmacopoeial standards that specify acceptable limits for various impurities, including Impurity F. Adhering to these guidelines ensures that the drug meets safety and efficacy standards before reaching the market .

Role in Pharmaceutical Formulations

3.1 Impact on Drug Efficacy

The presence of this compound can influence the therapeutic outcomes of inhaled medications. Studies indicate that impurities can alter the pharmacokinetics and pharmacodynamics of the active ingredient, potentially leading to reduced efficacy or increased side effects .

- Case Studies : Research has shown that formulations containing higher levels of impurities may result in diminished bronchodilator effects compared to purer formulations. For instance, a comparative study highlighted that combinations involving Ipratropium bromide with other agents showed enhanced efficacy when impurities were minimized .

作用機序

The mechanism of action of Ipratropium Bromide impurity F is similar to that of Ipratropium Bromide. It acts as an antagonist of the muscarinic acetylcholine receptor, inhibiting the parasympathetic nervous system in the airways. This leads to the relaxation of smooth muscles and bronchodilation, which helps alleviate symptoms of bronchospasm .

類似化合物との比較

Ipratropium Bromide impurity F can be compared to other impurities and related compounds such as:

Ipratropium Bromide impurity A: (1R,3r,5S,8r)-3-Hydroxy-8-methyl-8-(1-methylethyl)-8-azoniabicyclo[3.2.1]octane Bromide.

Ipratropium Bromide impurity B: (1R,3r,5S,8s)-3-[(2RS)-3-Hydroxy-2-phenylpropanoyl]oxy]-8-methyl-8-(1-methylethyl)-8-azoniabicyclo[3.2.1]octane Bromide.

Methylatropine Bromide: A related compound used in similar therapeutic applications.

This compound is unique due to its specific structural configuration and the presence of the phenylpropenoyl group, which distinguishes it from other impurities and related compounds.

生物活性

Ipratropium Bromide Impurity F, also known as (1R,3r,5S,8r)-8-Methyl-8-(1-methylethyl)-3-[(2-phenylpropenoyl)oxy]-8-azoniabicyclo[3.2.1]octane, is a significant impurity in the synthesis of Ipratropium Bromide, a medication commonly used for treating chronic obstructive pulmonary disease (COPD) and asthma. Understanding the biological activity of this impurity is crucial for ensuring the safety and efficacy of pharmaceutical formulations containing Ipratropium Bromide.

- CAS Numbers : 17812-46-3; 60018-35-1

- Molecular Formula : C20H28NO2

- Molecular Weight : 314.44 g/mol

The structural characteristics of this compound suggest that it is a quaternary ammonium compound, similar to its parent compound, Ipratropium Bromide. This structural similarity may influence its biological activity and interaction with biological systems.

Toxicological Studies

Research indicates that impurities in pharmaceutical compounds can affect both efficacy and safety profiles. For instance, a study highlighted the importance of monitoring impurities during the production of Ipratropium Bromide to prevent adverse effects in patients . The impurity's presence could potentially alter the pharmacokinetics or pharmacodynamics of the primary drug.

Analytical Methods for Detection

High-Performance Liquid Chromatography (HPLC) has been utilized to separate and quantify impurities in Ipratropium Bromide formulations. Recent advancements have focused on developing eco-friendly chromatographic methods that ensure accurate measurement while minimizing environmental impact . The following table summarizes some analytical techniques used for detecting Ipratropium Bromide and its impurities:

| Technique | Description | Sensitivity |

|---|---|---|

| HPTLC | High-performance thin-layer chromatography for qualitative analysis | Moderate |

| HPLC-DAD | High-performance liquid chromatography with diode array detection; optimized for sensitivity | High |

| Ion Chromatography | Effective for separating ionic compounds including various impurities | Very High |

Case Studies and Research Findings

- Stability-Indicating Methods : A study conducted to evaluate the stability of Ipratropium Bromide formulations revealed that degradation products were well-resolved from the active ingredient and its impurities, including Impurity F. This highlights the necessity for stability testing in ensuring drug safety .

- Toxicity Assessment : In toxicity studies, it was found that certain impurities could exacerbate side effects associated with anticholinergic drugs. Monitoring these impurities during drug formulation is essential to mitigate risks .

- Regulatory Compliance : The presence of impurities like this compound necessitates compliance with FDA regulations during drug production. Analytical methods must be validated to ensure they meet stringent quality control standards .

特性

IUPAC Name |

(5-methyl-5-propan-2-yl-5-azoniatricyclo[4.3.0.01,4]nonan-8-yl) 2-phenylprop-2-enoate;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28NO2.BrH/c1-14(2)22(4)18-10-11-21(18)13-17(12-19(21)22)24-20(23)15(3)16-8-6-5-7-9-16;/h5-9,14,17-19H,3,10-13H2,1-2,4H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJFTVJFJQGORK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N+]1(C2CCC23C1CC(C3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。